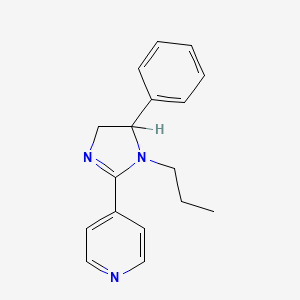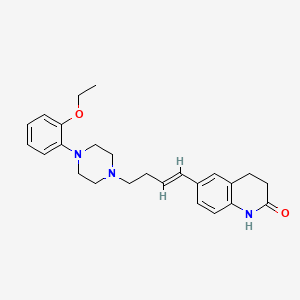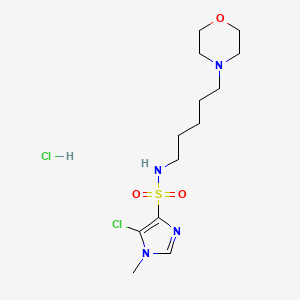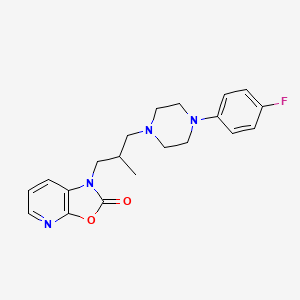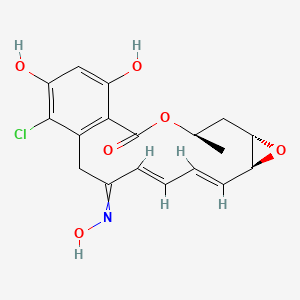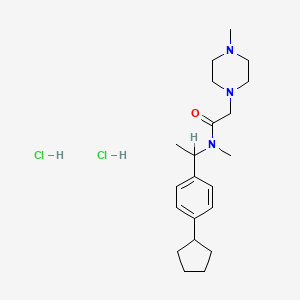
N-(1-(4-Cyclopentylphenyl)ethyl)-N,4-dimethyl-1-piperazineacetamide dihydrochloride hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(4-Cyclopentylphenyl)ethyl)-N,4-dimethyl-1-piperazineacetamide dihydrochloride hydrate is a complex organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(4-Cyclopentylphenyl)ethyl)-N,4-dimethyl-1-piperazineacetamide dihydrochloride hydrate typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. The protected piperazines formed are then deprotected using reagents like PhSH (thiophenol) to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(1-(4-Cyclopentylphenyl)ethyl)-N,4-dimethyl-1-piperazineacetamide dihydrochloride hydrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under various solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Aplicaciones Científicas De Investigación
N-(1-(4-Cyclopentylphenyl)ethyl)-N,4-dimethyl-1-piperazineacetamide dihydrochloride hydrate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mecanismo De Acción
The mechanism of action of N-(1-(4-Cyclopentylphenyl)ethyl)-N,4-dimethyl-1-piperazineacetamide dihydrochloride hydrate involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
1-(3-Chlorophenyl)piperazine (mCPP): A widely used piperazine derivative with central nervous system stimulant properties.
1-(3-Trifluoromethylphenyl)piperazine (TFMPP): Another piperazine derivative commonly found in combination with BZP (benzylpiperazine).
Uniqueness
N-(1-(4-Cyclopentylphenyl)ethyl)-N,4-dimethyl-1-piperazineacetamide dihydrochloride hydrate is unique due to its specific chemical structure, which imparts distinct biological and chemical properties
Propiedades
Número CAS |
80649-57-6 |
|---|---|
Fórmula molecular |
C21H35Cl2N3O |
Peso molecular |
416.4 g/mol |
Nombre IUPAC |
N-[1-(4-cyclopentylphenyl)ethyl]-N-methyl-2-(4-methylpiperazin-1-yl)acetamide;dihydrochloride |
InChI |
InChI=1S/C21H33N3O.2ClH/c1-17(18-8-10-20(11-9-18)19-6-4-5-7-19)23(3)21(25)16-24-14-12-22(2)13-15-24;;/h8-11,17,19H,4-7,12-16H2,1-3H3;2*1H |
Clave InChI |
IIXIPJLBTXTVRK-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=C(C=C1)C2CCCC2)N(C)C(=O)CN3CCN(CC3)C.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


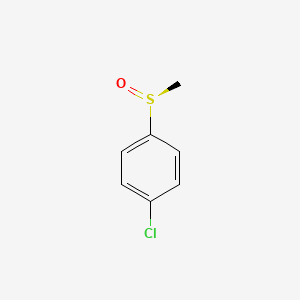
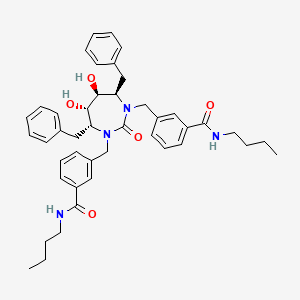
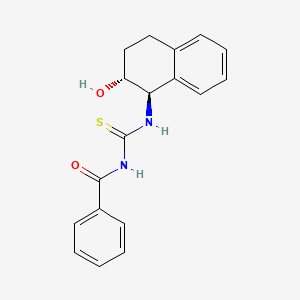
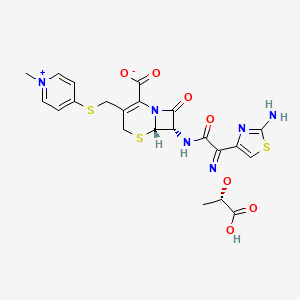

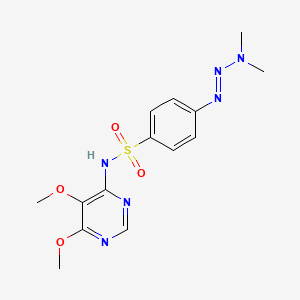
![(5,11-dimethyl-1-oxo-2,6-dihydropyrido[4,3-b]carbazol-9-yl) benzoate](/img/structure/B15192542.png)
